Dimethyl 4-Acetoxyisophthalate

Purification Process Chemistry Solid-State Properties

Researchers requiring a protected isophthalate monomer for stepwise polymer synthesis often face unwanted branching when using free phenolic monomers. Dimethyl 4-Acetoxyisophthalate (CAS 71932-29-1) solves this with a latent hydroxyl group that remains masked during key bond-forming reactions and is selectively revealed under mild hydrolytic conditions. - Validated CMP precursor for gas storage/separation materials (2023 Adv. Funct. Mater.). - Melting point (96°C) distinct from dimethyl isophthalate (68°C) and dimethyl terephthalate (140°C), enabling tailored thermal processing. - Supplied as ≥98% pure white crystalline powder; storage at RT in cool, dry conditions.

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
CAS No. 71932-29-1
Cat. No. B1290582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-Acetoxyisophthalate
CAS71932-29-1
Molecular FormulaC12H12O6
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3
InChIKeyMZBAKPXGINZGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 4-Acetoxyisophthalate – Technical Profile and Procurement


Dimethyl 4-Acetoxyisophthalate (CAS 71932-29-1) is an organic building block belonging to the isophthalate ester class, characterized by an acetoxy substituent at the 4-position of the benzene ring [1]. It is primarily utilized as a synthetic intermediate and monomer precursor in the development of advanced functional materials, including conjugated microporous polymers (CMPs) . The compound is commercially available as a white to almost white crystalline powder with a molecular weight of 252.22 g/mol and is supplied with a typical purity specification of ≥98.0% (GC) . Its structural features enable specific reactivity profiles, particularly the capacity for orthogonal deprotection of the acetoxy group to reveal a phenolic hydroxyl group, which differentiates it from simpler isophthalate esters and underpins its utility in precision polymer synthesis and pharmaceutical intermediate chemistry .

Why Generic Isophthalate Esters Cannot Substitute


The assumption that dimethyl isophthalate or dimethyl terephthalate are interchangeable with Dimethyl 4-Acetoxyisophthalate is invalid due to fundamental differences in reactivity and functionality. The acetoxy group at the 4-position is not a mere spectator; it serves as a protected hydroxyl moiety that can be selectively deprotected under mild hydrolytic conditions to yield a phenolic group, a functionality absent in the unsubstituted dimethyl isophthalate (CAS 1459-93-4) and its para-substituted analog, dimethyl terephthalate (CAS 120-61-6) [1]. This orthogonality is critical for stepwise polymer synthesis and the construction of complex molecular architectures. Furthermore, the compound's distinct physical properties, such as its melting point (96°C) which lies significantly above dimethyl isophthalate (68°C) and below dimethyl terephthalate (140°C), directly impacts its handling, purification, and processing in both laboratory and industrial settings, making generic substitution impractical without compromising synthetic outcomes and material properties .

Differentiation Evidence for Dimethyl 4-Acetoxyisophthalate


Distinct Melting Point Advantage for Purification

Dimethyl 4-Acetoxyisophthalate exhibits a melting point of 96°C (205°F), which is significantly higher than the widely used polymer intermediate dimethyl isophthalate (68°C) and markedly lower than dimethyl terephthalate (140°C) . This intermediate melting point, combined with its crystalline nature, can offer practical advantages in purification via recrystallization and in solid handling during formulation, providing a distinct physical property profile that differentiates it from these common, unfunctionalized alternatives .

Purification Process Chemistry Solid-State Properties

High Purity Specification for Research Reproducibility

Leading chemical suppliers, such as TCI, provide Dimethyl 4-Acetoxyisophthalate with a minimum purity specification of ≥98.0% as determined by gas chromatography (GC) . This level of analytical rigor is consistent with the requirements for producing high-performance materials like conjugated microporous polymers (CMPs), where monomer purity is directly correlated with the degree of polymerization, porosity, and material homogeneity . While other isophthalate esters are also available in high purity, the availability of a defined, high-purity grade for this specific functionalized monomer ensures reliable procurement and experimental reproducibility for researchers developing next-generation porous materials.

Polymer Chemistry Material Science Quality Control

Validated Precursor for Conjugated Microporous Polymers

The compound's specific utility is demonstrated by its recent application as a precursor in the synthesis of highly ordered and porous conjugated microporous polymers (CMPs) . A 2023 study published in *Advanced Functional Materials* specifically investigated Dimethyl 4-Acetoxyisophthalate as a building block for these CMPs, which exhibited promising properties for gas storage and separation . This peer-reviewed validation provides concrete, application-specific evidence for the compound's value, distinguishing it from other isophthalate esters that may not possess the correct substitution pattern or reactivity profile for generating these advanced porous architectures.

Porous Materials Gas Separation Polymer Synthesis

Orthogonal Acetoxy Deprotection Strategy

A key differentiator from its direct analog, dimethyl 4-hydroxyisophthalate (CAS 5985-24-0), is the protected nature of the phenolic hydroxyl group as an acetate ester [1]. The acetoxy group of Dimethyl 4-Acetoxyisophthalate can be selectively hydrolyzed under mild acidic or basic conditions to reveal the free phenol, whereas the free phenol in dimethyl 4-hydroxyisophthalate is immediately reactive and prone to unwanted side reactions during multi-step syntheses or polymerization . This orthogonal protection strategy allows for greater control over molecular architecture and reaction sequences, a critical advantage in the construction of complex monomers or the post-polymerization functionalization of materials .

Organic Synthesis Protecting Group Chemistry Polymer Modification

Application Scenarios for Dimethyl 4-Acetoxyisophthalate


Conjugated Microporous Polymers for Gas Storage

This compound is a validated monomer precursor for the fabrication of CMPs, a class of advanced materials with high surface areas and tunable porosity . Its specific use in this context was highlighted in a 2023 *Advanced Functional Materials* study, demonstrating its utility in creating materials for gas storage and separation applications . Researchers focused on developing next-generation porous materials should prioritize this monomer due to its documented performance in creating highly ordered polymer networks .

Functionalized Polyesters and Polyamides Synthesis

The acetoxy group serves as a latent hydroxyl functionality, enabling a 'protection-first' strategy . In the synthesis of specialty polyesters or polyamides where a free phenol would lead to branching or undesired side reactions, this protected monomer can be incorporated and later deprotected under mild conditions to introduce hydroxyl groups for further modification or crosslinking . This level of synthetic control is not achievable with dimethyl 4-hydroxyisophthalate, making Dimethyl 4-Acetoxyisophthalate the preferred building block for creating well-defined, functionalizable polymer architectures.

Liquid Crystal Polymer Precursors and Electronic Materials

Given its structural similarity to monomers used in high-performance liquid crystal polymers (LCPs), this compound is a strong candidate for developing precursors to LCPs used in electronics, such as connectors and circuit boards . The distinct melting point (96°C) relative to common isophthalate monomers can be exploited to tune the thermal processing window and crystalline properties of the resulting materials . This makes it a valuable tool for material scientists optimizing the performance of LCPs and other high-temperature engineering plastics.

Pharmaceutical Intermediate with Orthogonal Functionality

As a derivative of isophthalic acid with a protected phenolic group, this compound is a versatile intermediate in medicinal chemistry [1]. It is particularly suited for synthetic routes where the phenolic oxygen must be masked during key bond-forming steps (e.g., palladium-catalyzed couplings, esterifications) to prevent side reactions, only to be revealed later to introduce a desired pharmacophore or solubilizing group . Its high commercial purity supports the stringent requirements of pharmaceutical development and scale-up .

Technical Documentation Hub

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